CK1α Degradation in del(5q) MDS
Lenalidomide uniquely induces the cereblon-dependent ubiquitination and degradation of casein kinase 1 alpha (CK1α), a neosubstrate that is not degraded by pomalidomide or thalidomide. Quantitative proteomics in a human myeloma cell line (MM1S) revealed that lenalidomide significantly reduces CK1α protein abundance, while pomalidomide shows no such effect [1]. This differential neosubstrate recruitment is attributed to the distinct binding pose of lenalidomide within the cereblon substrate-binding pocket, which facilitates the recruitment of CK1α [1].
| Evidence Dimension | CRBN-mediated CK1α degradation |
|---|---|
| Target Compound Data | Induces CK1α ubiquitination and degradation (significant reduction in protein abundance in MM1S cells at 10 µM after 6-12h treatment) |
| Comparator Or Baseline | Pomalidomide: No induction of CK1α degradation under identical conditions; Thalidomide: No induction of CK1α degradation |
| Quantified Difference | Lenalidomide exhibits a qualitative (presence/absence) and quantitative difference in CK1α degradation compared to its closest analogs. |
| Conditions | Human multiple myeloma MM1S cell line; proteomic analysis via isobaric labeling and mass spectrometry; treatment with 10 µM lenalidomide or pomalidomide. |
Why This Matters
This unique mechanism is directly linked to lenalidomide's clinical efficacy in myelodysplastic syndrome with isolated deletion of chromosome 5q (del(5q) MDS), providing a key scientific justification for its selection over pomalidomide or thalidomide for this indication [1].
- [1] Krönke J, Fink EC, Hollenbach PW, MacBeth KJ, Hurst SN, Udeshi ND, et al. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS. Nature. 2015 Jul 9;523(7559):183-8. doi: 10.1038/nature14610. View Source
